5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde
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Overview
Description
5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-methoxy-2,3-dihydro-1H-indole-7-carboxylic acid
Reduction: 5-methoxy-2,3-dihydro-1H-indole-7-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways . The methoxy and aldehyde groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxyindole
- 5-methoxy-1H-indole-2-carbaldehyde
- 5-methoxy-3-methyl-1H-indole-2-carbaldehyde
- 5-methoxy-1-methyl-1H-indole-2-carbaldehyde
Uniqueness
5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the aldehyde group at the 7-position allows for unique reactivity and interactions with biological targets, distinguishing it from other indole derivatives.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-7-2-3-11-10(7)8(5-9)6-12/h4-6,11H,2-3H2,1H3 |
InChI Key |
CRFXEYVWCOCYMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=O)NCC2 |
Origin of Product |
United States |
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